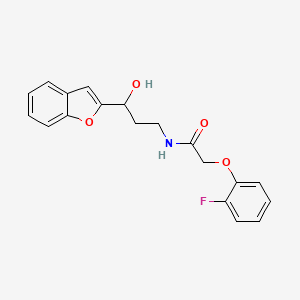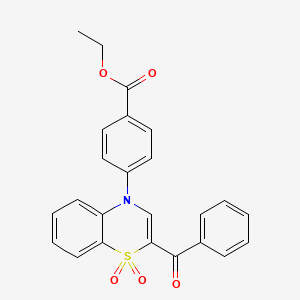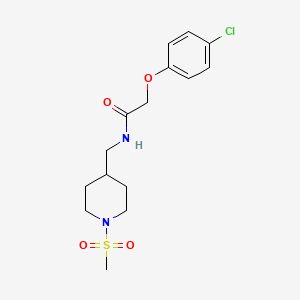![molecular formula C20H22N4O3 B2812088 N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903337-65-4](/img/structure/B2812088.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole has a broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of novel compounds with significant antimicrobial and antifungal properties. For instance, the development of 4-Thiazolidinones of Nicotinic Acid and their derivatives has shown promising antimicrobial screening results against a range of bacteria and fungi, highlighting the therapeutic potential of such compounds in treating infectious diseases (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. Studies indicate that these compounds act as mixed-type corrosion inhibitors, suggesting their potential applications in protecting metal surfaces from corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
Antioxidant and Antihyperglycemic Agents
The synthesis of coumarin derivatives containing pyrazole and indenone rings has shown significant antioxidant and antihyperglycemic activities. These findings open new avenues for developing therapeutic agents for managing oxidative stress-related disorders and diabetes (Kenchappa et al., 2017).
Angiotensin II Antagonism
Research into 4-Diazinyl- and 4-pyridinylimidazoles has revealed potent angiotensin II antagonistic activities. These compounds could serve as a basis for developing new treatments for hypertension, showcasing the diverse therapeutic potential of benzimidazole derivatives (Harmat et al., 1995).
Pancreatic Lipase Inhibitors for Anti-obesity
A study on N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives has identified potential pancreatic lipase inhibitors, suggesting their application in anti-obesity treatments. These findings highlight the role of such compounds in addressing obesity through enzymatic inhibition (Unnisa et al., 2022).
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antitubercular activities. Therefore, it can be inferred that the compound may interact with various biological targets, potentially including bacterial and fungal cells.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the growth of bacterial and fungal cells .
Biochemical Pathways
Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Pharmacokinetics
A study on benzimidazole derivatives indicated that these compounds can be tested as potential drugs, suggesting that they may have favorable adme properties .
Result of Action
Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-24(13-18-22-16-4-2-3-5-17(16)23-18)20(25)14-6-7-19(21-12-14)27-15-8-10-26-11-9-15/h2-7,12,15H,8-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCKKZYOEMXKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


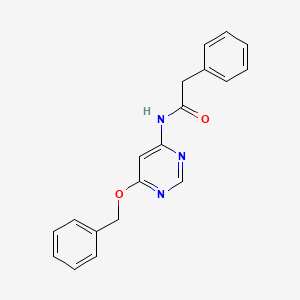
![3-[(4-Fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B2812007.png)
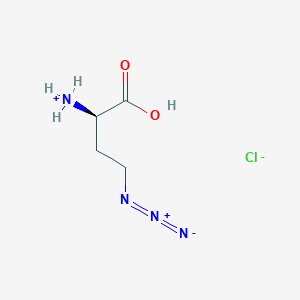
![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)


![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
